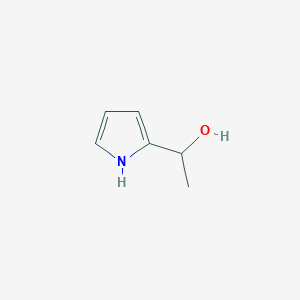
1-(1H-Pyrrol-2-yl)-ethanol
Vue d'ensemble
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
1-(1H-Pyrrol-2-yl)-ethanol has been utilized in the synthesis of new 4H-pyran derivatives. An efficient microwave-assisted process using this compound in ethanol solvent has been developed for synthesizing 4-aryl-6-(methylamino)-5-nitro-2-(1H-pyrrol-2-yl)-4H-pyran-3-carbonitriles. These synthesized compounds exhibit potent anticancer activity against various human cancer cell lines, demonstrating the compound's significance in medicinal chemistry (Hadiyal et al., 2020).
Chemosensor Development
Research has been conducted on a novel compound 1-(1-methyl-1H-pyrrol-2-yl)-2-(4′-methyl-2,2′-bipyridin-4-yl)ethanol, synthesized and characterized for its potential as a selective chemosensor for Eu3+. This compound demonstrated a significant fluorescence quenching effect, suggesting its applicability in environmental and medicinal detection of Eu3+ ions (Chen Qiu, 2012).
Pharmaceutical Intermediate Synthesis
In the field of pharmaceutical chemistry, this compound has been employed in the heterogeneous catalytic hydrogenation over palladium catalysts. This process yields 1-methyl-2-pyrrolidine ethanol, an important pharmaceutical intermediate. The research highlights the compound's relevance in developing new and industrially feasible syntheses (Hegedu˝s et al., 1996).
Polymer Chemistry
The compound has been explored in polymer chemistry as well. It serves as an effective protecting group for carboxylic acids in polymer synthesis, demonstrating stability under various conditions and offering new avenues in the development of polymer materials (Elladiou & Patrickios, 2012).
Biological Activity Studies
This compound derivatives have been synthesized and investigated for their physical and chemical properties. These substances, particularly derivatives of 1,2,4-triazole, are of interest for further biological activity studies, emphasizing the compound's role in the development of new drugs and therapeutic agents (Gotsulya et al., 2018).
Propriétés
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-5,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNHUUABUEZGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549551 | |
| Record name | 1-(1H-Pyrrol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56423-57-5 | |
| Record name | 1-(1H-Pyrrol-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10549551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1611116.png)








